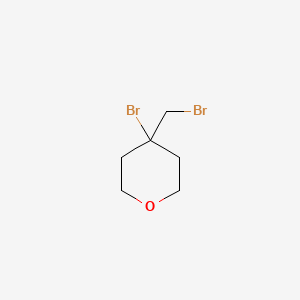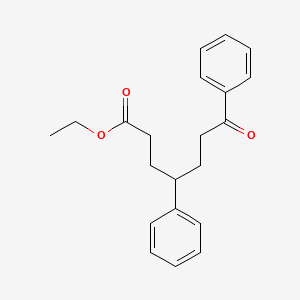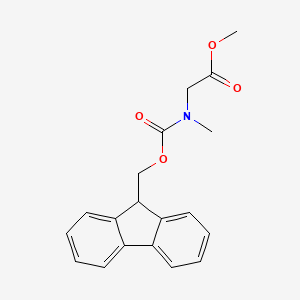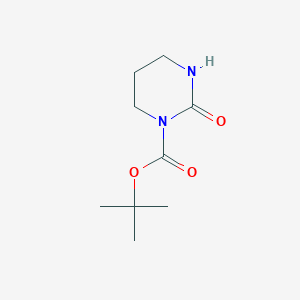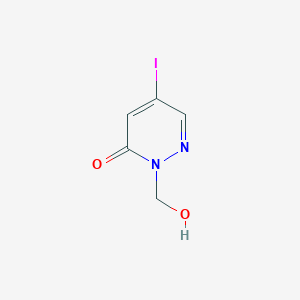
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a hydroxymethyl group and an iodine atom attached to the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one typically involves the iodination of a pyridazine derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-iodopyridazine with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include the use of solvents such as toluene and catalysts like stannic chloride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to form a hydrogen-substituted pyridazine.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-iodopyridazin-3(2H)-one.
Reduction: Formation of 2-(Hydroxymethyl)-5-hydropyridazin-3(2H)-one.
Substitution: Formation of 2-(Hydroxymethyl)-5-substituted-pyridazin-3(2H)-one.
科学的研究の応用
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxymethylphenols: These compounds also contain a hydroxymethyl group but differ in the aromatic ring structure.
5-Iodopyridazine: Lacks the hydroxymethyl group but shares the pyridazine ring and iodine atom.
Uniqueness
2-(Hydroxymethyl)-5-iodopyridazin-3(2H)-one is unique due to the combination of the hydroxymethyl group and iodine atom on the pyridazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
CAS番号 |
825633-97-4 |
|---|---|
分子式 |
C5H5IN2O2 |
分子量 |
252.01 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-iodopyridazin-3-one |
InChI |
InChI=1S/C5H5IN2O2/c6-4-1-5(10)8(3-9)7-2-4/h1-2,9H,3H2 |
InChIキー |
IAOGFPQYESWTHK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN(C1=O)CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


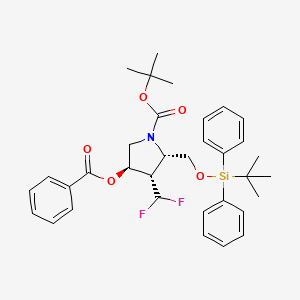
![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)
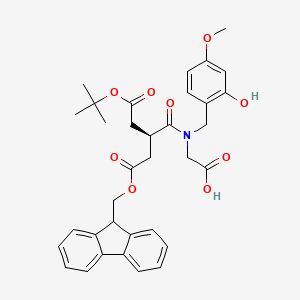
![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)

![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
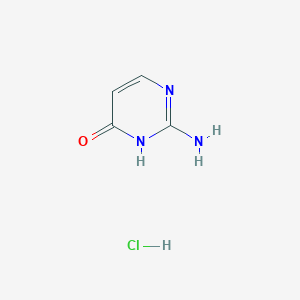
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
